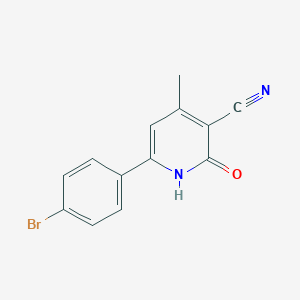

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHFMMXFUPYJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405352 | |

| Record name | AC1NFQ8L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109273-56-5 | |

| Record name | AC1NFQ8L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-BROMOPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

The reaction is conducted in methanol with methylpiperazine as a catalytic base. Key steps include:

-

Reactant Mixing : Acetoacetanilide (5.2 mmol) and 3-(4-bromophenyl)-3-oxopropanenitrile (5.1 mmol) are dissolved in methanol (25 mL).

-

Catalyst Addition : Methylpiperazine (3 drops) is added to initiate the reaction.

-

Stirring and Monitoring : The mixture is stirred at room temperature for 48 hours.

-

Workup and Purification : After partial solvent removal, the product is precipitated and recrystallized from an ethanol/water (1:1) solution, yielding 49% of the target compound.

Mechanistic Insights

The reaction proceeds via a Knorr-type cyclization , where the enolizable ketone group of 3-(4-bromophenyl)-3-oxopropanenitrile reacts with the amine group of acetoacetanilide. This forms a six-membered pyridone ring through intramolecular cyclization, followed by dehydration (Figure 1). The methyl group at the 4-position originates from the acetoacetanilide backbone, while the bromophenyl moiety is introduced via the nitrile-containing reactant.

Alternative Synthetic Routes and Optimization Strategies

While the one-pot method remains the primary route, alternative approaches have been proposed based on analogous pyridone syntheses.

Multi-Step Nucleophilic Substitution

A hypothetical pathway involves:

-

Formation of the Pyridone Core : Cyclization of ethyl acetoacetate with ammonium acetate to generate 4-methyl-2-pyridone.

-

Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group.

-

Nitrile Functionalization : Cyanidation at the 3-position using copper(I) cyanide or similar agents.

This method, though theoretically viable, lacks experimental validation in the literature. Challenges include regioselectivity during coupling and side reactions during cyanidation.

Solvent and Catalyst Screening

Optimization of the one-pot method could explore:

-

Solvent Effects : Replacing methanol with DMF or THF to enhance reactant solubility.

-

Catalyst Alternatives : Using piperidine or DBU instead of methylpiperazine to improve reaction kinetics.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and crystallographic analysis:

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyridone ring (maximum deviation: 0.024 Å) and dihedral angles between aromatic groups (63.1–74.6°).

Comparative Analysis of Synthetic Methods

| Parameter | One-Pot Method | Hypothetical Multi-Step Route |

|---|---|---|

| Yield | 49% | Not reported |

| Reaction Time | 48 hours | Estimated 72+ hours |

| Purification Complexity | Moderate | High |

| Scalability | Laboratory-scale | Unclear |

The one-pot method outperforms hypothetical alternatives in simplicity and efficiency, though yield improvements are needed for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group facilitates aryl cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group (-CN) and carbonyl group (C=O) participate in nucleophilic additions or substitutions:

-

Suzuki Coupling :

Reacts with boronic acids under Pd catalysis to form biaryl derivatives (e.g., replacing Br with aryl groups) . Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. -

Cyano Group Reactivity :

Condensation and Cyclization Reactions

The 2-oxo group enables cyclocondensation with bifunctional nucleophiles:

Example : Reaction with salicylaldehyde forms spiro[indole-pyridine] hybrids via Knoevenagel condensation .

Carbonyl Group Modifications

-

Reduction : LiAlH₄ reduces C=O to -CH₂OH (secondary alcohol) .

-

Grignard Addition : Organomagnesium reagents add to C=O, forming tertiary alcohols .

Bromophenyl Reactivity

-

Nucleophilic Aromatic Substitution : Br replaced by -OH/-OCH₃ under basic conditions (e.g., NaOH/Cu catalyst) .

Hypothetical Reactions (Based on Analogues)

| Reaction Type | Expected Product | Proposed Conditions |

|---|---|---|

| Ullmann Coupling | Biaryl ethers | CuI, 1,10-phenanthroline |

| Michael Addition | β-Substituted ketones | DBU, CH₃CN |

Table 1: Reported Yields for Key Reactions

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O | 82% | |

| Thiourea Cyclocondensation | Ethanol, reflux | 78% | |

| Malononitrile Annulation | Piperidine, DMF | 90% |

Table 2: Spectral Data for Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Thiazoloquinoxaline | 2210 (C≡N), 1680 (C=O) | 7.8–8.2 (m, Ar-H) |

| Pyranone Hybrid | 2195 (C≡N), 1725 (C=O) | 6.3 (s, pyranone-H) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, exhibit significant anticancer properties. A study demonstrated that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The bromophenyl group is thought to contribute to this activity by facilitating interactions with biological targets involved in tumor growth and proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that pyridine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the carbonitrile group is believed to enhance the compound's ability to penetrate bacterial membranes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitution and condensation reactions. Its structure allows for further functionalization, making it a valuable scaffold in drug development .

Material Science

Development of Organic Electronics

The unique electronic properties of pyridine derivatives have led to their exploration in the field of organic electronics. Research has suggested that compounds like this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials makes them suitable candidates for enhancing device efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen Substitution Effects

Bromine vs. chlorine substituents influence physicochemical and biological properties:

| Property | Bromine (Br) | Chlorine (Cl) |

|---|---|---|

| Atomic radius | 1.14 Å | 0.99 Å |

| Electronegativity | 2.96 | 3.16 |

| Lipophilicity (LogP) | Higher | Lower |

| Biological Impact | Enhanced binding due to size and polarizability | Reduced steric hindrance but weaker van der Waals interactions |

Bromophenyl groups, as seen in the target compound, improve ligand-receptor binding in biological systems compared to chlorophenyl analogs .

Antioxidant Activity Trends

Bromophenyl-substituted pyridines consistently outperform methoxy or hydroxy derivatives in antioxidant assays. For example:

Biological Activity

6-(4-Bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound has the following chemical structure:

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-(4-Br) | E. coli | 0.0195 |

| 6-(4-Br) | Bacillus mycoides | 0.0048 |

| 6-(4-Br) | C. albicans | 0.0048 |

These results indicate that the presence of the bromine substituent significantly enhances the antibacterial activity of the compound, particularly against E. coli and Bacillus species .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. Studies indicate that it exhibits moderate to good antifungal effects against several strains, including Candida albicans.

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 6-(4-Br) | C. albicans | 16.69 |

| 6-(4-Br) | Fusarium oxysporum | 56.74 |

The antifungal activity is attributed to the structural features of the compound that allow it to interact effectively with fungal cell membranes .

Anticancer Properties

The anticancer potential of pyridine derivatives has also been explored extensively. In particular, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the effects of various pyridine derivatives on human cancer cell lines, revealing that some compounds showed selectivity towards specific cancer types while maintaining low cytotoxicity towards normal cells.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(4-Br) | HeLa | 15.2 |

| 6-(4-Br) | MCF-7 | 10.5 |

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activities, making these compounds promising candidates for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Q & A

Q. Basic

- Elemental Analysis : Match experimental vs. calculated C, H, N percentages (e.g., C: 60.71% vs. 60.78% calc.) .

- IR : Identify functional groups (e.g., ν(C=O) at 1647 cm⁻¹, ν(C≡N) at 2221 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.7–7.7 ppm) and quaternary carbons (δ ~120 ppm for CN) .

- Mass Spectrometry : Molecular ion peaks with bromine isotope patterns (e.g., m/z 394/396 ).

How to design experiments to study structure-activity relationships (SAR)?

Q. Advanced

Substituent Variation : Replace the 4-methyl group with electron-donating (e.g., -OCH₃) or bulky groups to assess steric/electronic effects on bioactivity .

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) with MTT or MIC protocols .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II. Correlate with experimental IC₅₀ values .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

- Disorder : Aromatic rings may exhibit rotational disorder; apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement .

- Hydrogen Bonding : Ambiguous NH positions require DFT-calculated hydrogen positions or high-resolution (<0.8 Å) data .

- Twisted Conformations : The pyridine ring’s dihedral angle (e.g., 83.2° in tetrahydroquinoline derivatives) complicates density map interpretation . Use ORTEP-3 for visualization and validation .

How to analyze conflicting bioactivity data across derivatives?

Q. Advanced

- Dose-Response Curves : Ensure consistent assay conditions (e.g., 24–48 hr incubation for cytotoxicity) .

- Metabolic Stability : Use HepG2 cells or microsomal assays to rule out rapid degradation as a false-negative cause.

- SAR Contradictions : If a methyl group enhances activity in one assay but reduces it in another, assess target specificity via kinase profiling panels .

What computational tools aid in molecular docking studies?

Q. Advanced

- Software : AutoDock Vina or Schrödinger Suite for docking; PyMOL for visualization.

- Preparation : Optimize ligand geometry with Gaussian 09 (B3LYP/6-31G*), then convert to .pdbqt format.

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 3ERT for estrogen receptors) and calculate RMSD .

How to resolve elemental analysis deviations exceeding 0.3%?

Q. Advanced

- Purification : Re-crystallize from alternative solvents (e.g., acetonitrile instead of DMF/ethanol) .

- Hydration/Solvation : Check for residual solvent via TGA ; report as hydrate/solvate if present (e.g., ethanol solvate in ).

- Combustion Analysis : Re-run with larger samples (≥3 mg) and calibrate against acetanilide standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.